molecular formula C19H21NO5 B5864838 ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate

ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate

Cat. No. B5864838
M. Wt: 343.4 g/mol
InChI Key: RCNLRHYYGQLDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB belongs to the class of benzoic acid derivatives and is synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

Ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate acts as a competitive inhibitor of FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are lipid-based signaling molecules that play a vital role in various physiological processes, including pain sensation, appetite regulation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. It has been shown to reduce inflammation, inhibit cancer cell proliferation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate in lab experiments is its high selectivity towards FAAH, which minimizes off-target effects. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate involves the condensation of 4-methoxyphenol with 3-chloropropanoic acid to form 3-(4-methoxyphenoxy)propanoic acid. The resulting acid is then converted to its corresponding acid chloride, which is further reacted with 4-aminobenzoic acid to form this compound.

Scientific Research Applications

Ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of a key enzyme called fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids.

properties

IUPAC Name

ethyl 4-[3-(4-methoxyphenoxy)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-24-19(22)14-4-6-15(7-5-14)20-18(21)12-13-25-17-10-8-16(23-2)9-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNLRHYYGQLDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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